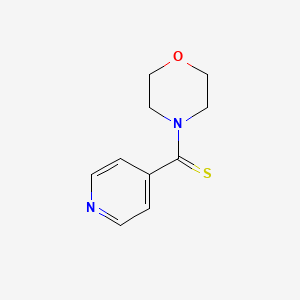

Morpholino(pyridin-4-yl)methanethione

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(pyridin-4-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQJCVLRWPWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Morpholino Pyridin 4 Yl Methanethione Analogues and Thioamides

Classical Approaches to Thioamide Synthesis

Traditional methods for thioamide synthesis have long been established and continue to be valuable tools in the organic chemist's arsenal. These approaches typically involve the transformation of a pre-existing functional group into a thioamide, often through rearrangement or direct thionation.

Willgerodt–Kindler Reaction and its Modern Adaptations

The general scheme for the Kindler modification of the Willgerodt reaction is as follows:

Aryl Alkyl Ketone + Amine + Sulfur → Thioamide

Modern adaptations of the Willgerodt–Kindler reaction have focused on improving reaction conditions, yields, and environmental friendliness. researchgate.net The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times. msu.edu These advancements have expanded the utility of the Willgerodt–Kindler reaction for the synthesis of a wide array of thioamides.

Thionation of Precursor Amides using Sulfur Reagents

A more direct and widely used classical approach to thioamides is the thionation of a corresponding precursor amide. This method involves the direct conversion of the carbonyl oxygen of an amide to a sulfur atom. Two of the most common and effective reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀): This reagent has been historically used for the thionation of a variety of carbonyl compounds, including amides. The reaction typically requires heating in an inert solvent.

Lawesson's Reagent (LR): Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a milder and often more effective thionating agent than P₄S₁₀. It is known for its higher solubility in organic solvents and for producing fewer side products. The mechanism of thionation by Lawesson's Reagent is well-established and proceeds through a four-membered ring intermediate.

The choice between these reagents often depends on the specific substrate and the desired reaction conditions. Both methods provide a reliable route to thioamides from readily available amide precursors.

Multicomponent Reaction Strategies for Diverse Thioamide Architectures

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of thioamides, offering significant advantages in terms of atom economy and procedural simplicity.

Three-Component Reactions Involving Alkynes, Elemental Sulfur, and Amines

A notable multicomponent approach to thioamides involves the reaction of an alkyne, elemental sulfur, and an amine. thieme-connect.dechemistryviews.org This method allows for the direct formation of the thioamide functional group from simple and readily available starting materials. The reaction is believed to proceed through the in-situ formation of a reactive sulfur species that then interacts with the alkyne and the amine to generate the final product. This strategy is particularly attractive due to its atom-economical nature. thieme-connect.dechemistryviews.org

Synthesis via Carbonyl Precursors, Secondary Amines, and Elemental Sulfur

This three-component strategy is closely related to the Willgerodt–Kindler reaction and represents a one-pot synthesis of thioamides from a carbonyl compound (aldehyde or ketone), a secondary amine, and elemental sulfur. mdpi.com This approach avoids the pre-synthesis of the corresponding amide, making it a more convergent and efficient process. The reaction of an aldehyde, such as pyridine-4-carboxaldehyde, with a secondary amine like morpholine (B109124), and elemental sulfur provides a direct route to the desired heteroaryl thioamide.

Specific Examples for Aryl- and Heteroaryl(morpholino)methanethiones

The multicomponent reaction of aldehydes, morpholine, and elemental sulfur has been successfully applied to the synthesis of a variety of aryl- and heteroaryl(morpholino)methanethiones. This reaction, often carried out under thermal or microwave conditions, provides good to excellent yields of the corresponding thioamides.

| Aldehyde Precursor | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | Morpholino(phenyl)methanethione | Sulfur, Morpholine, 80 °C | 92 |

| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(morpholino)methanethione | Sulfur, Morpholine, 80 °C | 95 |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(morpholino)methanethione | Sulfur, Morpholine, 80 °C | 90 |

| 2-Thiophenecarboxaldehyde | Morpholino(thiophen-2-yl)methanethione | Sulfur, Morpholine, Reflux | 85 |

| Pyridine-4-carboxaldehyde | Morpholino(pyridin-4-yl)methanethione | Sulfur, Morpholine, Reflux | 88 |

This table presents representative data compiled from various sources on the synthesis of thioamides via the three-component reaction of an aldehyde, morpholine, and elemental sulfur. The specific reaction conditions and yields can vary depending on the scale and specific protocol used.

Emerging and Sustainable Synthetic Protocols for Thioamide Formation

The development of synthetic methodologies for thioamides, including analogues of this compound, has increasingly focused on sustainable and efficient protocols. These emerging strategies aim to minimize waste, avoid the use of toxic reagents and catalysts, and improve atom economy. Key areas of advancement include the development of metal-free and catalyst-free reactions and innovative decarboxylative approaches.

Development of Metal-Free and Catalyst-Free Methodologies

The movement towards greener chemistry has spurred the development of thioamide synthesis methods that circumvent the need for metal catalysts, which can be costly and pose environmental concerns due to potential metal contamination in the final products. These catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions.

One prominent metal-free strategy involves a three-component reaction of aldehydes, amines, and elemental sulfur. beilstein-journals.org This method is operationally simple and allows for the generation of diverse thioamides in a single step. beilstein-journals.org The reaction proceeds without a catalyst, often under solvent-free conditions or in environmentally benign solvents, which further enhances its green credentials. mdpi.com For instance, a catalyst-free and solvent-free modification of the Willgerodt–Kindler reaction has been successfully employed to prepare aryl thioamides using cyclic secondary amines at elevated temperatures. mdpi.com

Recent research has also explored the use of deep eutectic solvents (DESs) as a sustainable medium for thioamide synthesis. rsc.org A highly efficient and green protocol has been described for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride–urea-based DES. rsc.orgrsc.org This method does not require any additional catalyst and offers benefits such as reduced energy consumption, biodegradability, and the potential for solvent recycling. rsc.orgrsc.org

Furthermore, metal-free approaches have been developed for the synthesis of specific types of thioamides, such as α-keto thioamides. An unprecedented method involves the cleavage of the C═C bond in N,N-disubstituted enaminones in the presence of elemental sulfur and N,N-dimethyl-4-aminopyridine (DMAP), without the need for any metal catalyst or additive. acs.orgacs.org This reaction proceeds through a cascade functionalization of both C═C and C–H bonds. acs.org

The following table summarizes various substrates and conditions used in metal-free and catalyst-free thioamide synthesis.

| Reactants | Sulfur Source | Conditions | Product | Reference |

| Pyrazole carbaldehydes, secondary amines | Elemental Sulfur | Metal- and catalyst-free, one-pot | Pyrazole-tethered thioamides | beilstein-journals.org |

| Electron-rich arenes, isothiocyanates | - | Metal-free, solvent-free, triflic acid | Thioamides | rsc.org |

| Enaminones | Elemental Sulfur | Metal-free, DMAP, DMF, 90 °C | α-Keto thioamides | acs.orgacs.org |

| Aldehydes/ketones, secondary amines | Elemental Sulfur | Catalyst-free, Choline chloride–urea (DES) | Thioamides | rsc.orgrsc.org |

Decarboxylative Thioamidation Strategies for Carboxylic Acids

Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds by utilizing readily available and stable carboxylic acids as starting materials. acs.org These strategies are particularly attractive as they often avoid the pre-functionalization of substrates.

A significant advancement in this area is the development of a transition-metal-free, three-component reaction for the synthesis of thioamides from arylacetic or cinnamic acids, amines, and elemental sulfur. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org This decarboxylative thioamidation proceeds without the need for an external oxidant. acs.orgacs.org The reaction is typically conducted under solvent-free conditions, and a variety of aryl(hetaryl)acetic acids and amines can be used to produce the desired thioamides in high yields. acs.org

Another innovative approach involves the use of formamides as an amine surrogate in the sulfur-promoted decarboxylative thioamidation of arylacetic and cinnamic acids. bhu.ac.intechnion.ac.il This method also operates under mild, transition-metal-free and oxidant-free conditions, providing access to thioamides with diverse structural features. bhu.ac.intechnion.ac.il

More recently, visible-light-mediated decarboxylative methods have been explored. While one study focused on the decarboxylative thiolation of carboxylic acid-derived redox-active esters to free thiols using aryl thioamides as a sulfur donor, it highlights the potential of photoredox catalysis in C–S bond formation starting from carboxylic acids. nih.gov Another strategy utilizes α-keto carboxylic acids, amines, and sulfur in a decarboxylative thioamidation that exhibits broad functional group tolerance. mdpi.com

The table below outlines different decarboxylative thioamidation strategies.

| Carboxylic Acid Derivative | Amine Source | Sulfur Source | Conditions | Product | Reference |

| Arylacetic/Cinnamic Acids | Amines | Elemental Sulfur | Transition-metal-free, oxidant-free, solvent-free | Thioamides | acs.orgacs.org |

| Arylacetic/Cinnamic Acids | Formamides | Elemental Sulfur | Transition-metal-free, oxidant-free | Thioamides | bhu.ac.intechnion.ac.il |

| α-Keto Carboxylic Acids | Amines | Elemental Sulfur | Nucleophilic addition | Aryl/Alkyl thioamides | mdpi.com |

| Alkyl Redox-Active Esters | - | Aryl Thioamides | Visible light | Free thiols | nih.gov |

Advanced Structural Characterization and Solid State Analysis of Morpholino Methanethione Derivatives

Intermolecular Interactions and Crystal Packing Analysis

Application of Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis has emerged as a powerful tool in crystal engineering and materials science for the quantitative investigation of intermolecular interactions within a crystal lattice. scirp.orgscirp.org This method provides a unique framework for partitioning the crystal space occupied by individual molecules and visualizing the intricate network of close contacts that dictate the supramolecular architecture. rsc.orgdoi.org The analysis is predicated on the concept of the molecular Hirshfeld surface, which is defined as the region where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than the electron density of all other molecules in the crystal (the procrystal). scirp.org

A key feature of this analysis is the mapping of the normalized contact distance, dnorm, onto the Hirshfeld surface. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Regions of the surface with negative dnorm values (typically colored red) indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. scirp.org Blue regions correspond to contacts longer than the van der Waals radii, while white areas represent contacts approximately equal to the van der Waals separation. scirp.org

To illustrate the application of this technique in the context of morpholino methanethione (B1239212) derivatives, we can examine the findings from a study on a closely related compound, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. nih.gov The analysis of this compound provides a clear example of how Hirshfeld surface analysis is used to quantify the contributions of different intermolecular contacts.

Table 1: Quantification of Intermolecular Contacts for (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione via Hirshfeld Surface Analysis nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 46.4 |

| C···H/H···C | 21.0 |

| S···H/H···S | 15.7 |

| N···H/H···N | - |

| O···H/H···O | - |

Note: The original source provided a figure from which the major contributions were listed. The exact percentages for N···H/H···N and O···H/H···O were not explicitly stated in the text but were shown in the fingerprint plots.

The data reveals that the most significant contributions to the crystal packing of this morpholino methanethione derivative arise from H···H contacts, accounting for 46.4% of the total Hirshfeld surface area. nih.gov This is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface. The C···H/H···C and S···H/H···S contacts also play a substantial role, contributing 21.0% and 15.7%, respectively. nih.gov

The fingerprint plots provide a visual representation of these interactions. For instance, the H···H interactions are typically represented by a large, diffuse region in the center of the plot. The C···H/H···C contacts appear as distinct "wings" on either side of the main diagonal. The presence of specific, sharp spikes in the fingerprint plot is indicative of stronger interactions, such as hydrogen bonds. In the case of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the N—H···N hydrogen bonds are visualized as distinct red spots on the dnorm surface. nih.gov

By quantifying the relative contributions of these various intermolecular contacts, Hirshfeld surface analysis provides a detailed and nuanced understanding of the forces that govern the solid-state structure of morpholino methanethione derivatives. This information is invaluable for understanding the structure-property relationships in these compounds and for the rational design of new materials with desired crystalline properties.

Spectroscopic Analysis and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Morpholino(pyridin-4-yl)methanethione. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.

¹H NMR spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring.

The pyridine ring features two sets of chemically non-equivalent aromatic protons. The protons ortho to the ring nitrogen (H-2 and H-6) are expected to appear as a doublet at a downfield chemical shift due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3 and H-5) would also appear as a doublet, but at a slightly more upfield position.

The morpholine ring protons typically exhibit more complex signals. Due to the chair conformation of the morpholine ring, the protons are in different chemical environments. The four protons adjacent to the oxygen atom are expected to resonate at a different frequency than the four protons adjacent to the nitrogen atom. Typically, protons closer to the oxygen atom appear at a lower field (higher ppm). The signals for the morpholine protons often appear as multiplets due to complex spin-spin coupling. In related thioamide structures, these protons show distinct signals corresponding to their positions relative to the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on the analysis of analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5 - 8.7 | Doublet (d) |

| Pyridine H-3, H-5 | ~7.3 - 7.5 | Doublet (d) |

| Morpholine -CH₂-N- | ~3.8 - 4.2 | Multiplet (m) |

| Morpholine -CH₂-O- | ~3.6 - 3.8 | Multiplet (m) |

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of thioamides is the chemical shift of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically resonates far downfield, often in the range of 195-210 ppm. nih.gov This distinct signal is a powerful diagnostic tool for confirming the presence of the thioamide functional group. nih.gov

The pyridine ring will exhibit signals for its carbon atoms, with their chemical shifts influenced by the nitrogen atom and the thioamide substituent. The morpholine ring will show two distinct signals for its methylene (B1212753) carbons: one for the carbons adjacent to the nitrogen and another for the carbons adjacent to the oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on the analysis of analogous structures such as N-Phenylbenzothioamide. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl (C=S) | ~198 - 205 |

| Pyridine C-4 (ipso-carbon) | ~145 - 150 |

| Pyridine C-2, C-6 | ~150 - 152 |

| Pyridine C-3, C-5 | ~122 - 125 |

| Morpholine -CH₂-N- | ~45 - 55 |

| Morpholine -CH₂-O- | ~65 - 70 |

¹⁹F NMR is a highly sensitive technique used to study fluorinated derivatives of this compound. rsc.org Due to the 100% natural abundance of the ¹⁹F nucleus and the absence of background signals in biological systems, it serves as an excellent probe for analyzing molecular interactions and conformations. ed.ac.uknih.gov The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle structural changes. rsc.orgrsc.org

For a hypothetical analogue, such as one containing a fluorine atom on the pyridine ring, the ¹⁹F NMR spectrum would show signals whose chemical shifts provide information about the electronic effects of the thioamide group. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can help confirm the position of the fluorine substituent. This technique is particularly valuable in medicinal chemistry for studying drug-target interactions and for creating sensitive molecular sensors. rsc.orgnih.gov

NMR spectroscopy is not only used for final product characterization but also as a powerful process analytical technology (PAT) tool. acs.org Techniques like on-flow NMR (ReactNMR) allow for real-time monitoring of the synthesis of thioamides. acs.org By tracking the disappearance of starting material signals and the appearance of product signals, reaction kinetics and mechanisms can be elucidated without the need for sample isolation.

Furthermore, quantitative ¹H NMR (qNMR) is an established method for determining the absolute purity of a compound. nih.gov By integrating the signals of the analyte against those of a certified internal standard of known concentration, the purity can be calculated with high accuracy and precision. acs.orgyoutube.com This method is non-destructive and provides a direct measure of purity, which is often considered orthogonal to chromatographic techniques like HPLC. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within this compound by measuring the absorption of infrared radiation. The most diagnostic absorption for this molecule is the C=S (thiocarbonyl) stretch. Compared to the C=O stretch in amides (around 1660 cm⁻¹), the C=S stretch is weaker and appears at a lower frequency, typically around 1120 (±20) cm⁻¹. nih.gov Other key absorptions include the C-N stretching of the thioamide and morpholine ring, C-O-C stretching of the morpholine ether linkage, and C=C/C=N stretching vibrations from the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound Note: Data is predicted based on typical vibrational frequencies for the functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Morpholine Ring | 2850 - 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1550 - 1610 |

| C-N Stretch | Thioamide, Morpholine | 1250 - 1350 |

| C=S Stretch | Thiocarbonyl | 1100 - 1140 |

| C-O-C Stretch | Morpholine Ether | 1070 - 1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the compound's exact mass can be measured, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₂N₂OS).

The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage adjacent to the thiocarbonyl group.

Loss of the morpholine ring , resulting in a [C₅H₄N-CS]⁺ fragment.

Cleavage of the pyridine ring , leading to a morpholino-methanethione fragment.

Fragmentation of the morpholine ring itself through the loss of small neutral molecules.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the chromatographic separation and purification of the compound “this compound.” The search results yielded data on related, but structurally distinct, morpholino-containing compounds, primarily morpholino monomers and phosphorodiamidate morpholino oligomers (PMOs).

While chromatographic techniques are mentioned for these related compounds, providing that information would violate the strict instruction to focus solely on this compound. Therefore, the requested article section cannot be generated with scientific accuracy for the specified molecule.

Reactivity and Chemical Transformations of Morpholino Thioamide Derivatives

Desulfurization Reactions to Form Corresponding Amines or Other Products

Desulfurization of the thioamide group is a key transformation that typically yields the corresponding amine by cleavage of the C=S bond. This reductive process highlights a significant synthetic utility of thioamides as precursors to amines.

Detailed Research Findings: Transition-metal-free methods have been developed for the effective desulfurization of thioamides. One such approach utilizes tris(pentafluorophenyl)borane (B72294) in the presence of a silane, which facilitates the selective cleavage of the C=S bond under relatively mild conditions researchgate.net. Another powerful method for the reduction of thioamides to amines involves single-electron-transfer (SET) using samarium(II) iodide (SmI₂) with D₂O, which produces α,α-dideuterio amines organic-chemistry.org. This reaction proceeds through a thio-ketyl radical intermediate and is notable for its chemoselectivity and compatibility with sensitive functional groups organic-chemistry.org. Additionally, borane (B79455) complexes, such as 4-dimethylaminopyridine-BH₃, can promote desulfurizative reduction in the presence of a catalyst like PhSH organic-chemistry.org.

In some cases, desulfurization is part of a reaction cascade that leads to other heterocyclic products. For instance, heating 2-morpholino-1,3,4-thiadiazines, which can be synthesized from morpholino thioamide derivatives, results in desulfurization and subsequent rearrangement to form pyrazoles researchgate.net. This demonstrates that the removal of sulfur can trigger further structural changes to yield different molecular scaffolds.

| Starting Thioamide Type | Reagent/Conditions | Product | Reference |

| General Thioamide | Tris(pentafluorophenyl)borane, Silane | Corresponding Amine | researchgate.net |

| General Thioamide | SmI₂, D₂O | α,α-dideuterio Amine | organic-chemistry.org |

| General Thioamide | 4-Dimethylaminopyridine-BH₃, PhSH | Corresponding Amine | organic-chemistry.org |

| 2-Morpholino-1,3,4-thiadiazine | Heat | Pyrazole | researchgate.net |

Functional Group Interconversions Involving the Thioamide Group

The thioamide group can be converted into several other functional groups, making it a versatile intermediate in multistep synthesis. These transformations often exploit the unique reactivity of the thiocarbonyl unit.

Detailed Research Findings: One of the most fundamental interconversions is the transformation of a thioamide back into its corresponding amide. This can be achieved through desulfurization under oxidative or acid-base conditions nih.gov.

A more advanced interconversion is the transamidation of thioamides, a process that exchanges the original amine moiety for a new one. A general and highly chemoselective method for this transformation involves the site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides nih.govchemrxiv.org. This activation destabilizes the thioamide's ground state by disrupting the nN→π*C=S resonance, making the thiocarbonyl carbon more susceptible to nucleophilic attack by an incoming amine nih.gov. This method is notable for its mild, ambient temperature conditions and broad substrate scope, including the use of both nucleophilic (aliphatic, benzylic) and non-nucleophilic (aniline) amines nih.govchemrxiv.org.

| Reaction Type | Key Reagent/Strategy | Reactant 1 | Reactant 2 | Product | Reference |

| Thioamide to Amide | Oxidative/Acid-Base Conditions | Aryl/Alkyl Thioamide | - | Corresponding Amide | nih.gov |

| Transamidation | N-Boc Activation, NaHMDS | N-Aryl Thioamide | Morpholine (B109124) | N-Morpholino Thioamide | nih.govchemrxiv.org |

| Transamidation | N-Boc Activation, NaHMDS | N-Aryl Thioamide | Benzylamine | N-Benzyl Thioamide | nih.govchemrxiv.org |

Role as Electrophilic or Nucleophilic Synthons in the Formation of Heterocyclic Compounds

Thioamides, including morpholino derivatives, are valuable synthons in heterocyclic chemistry due to their dual reactivity. researchgate.netresearchgate.net The thioamide group contains both a nucleophilic sulfur atom and an electrophilic thiocarbonyl carbon, allowing it to react with a variety of partners to construct ring systems.

Detailed Research Findings: As a nucleophile, the sulfur atom of the thioamide can attack electrophilic centers. This is a common initial step in cyclization reactions where the thioamide provides the sulfur atom for the new heterocycle. For example, thioamides react with dielectrophilic agents to form various heterocyclic compounds researchgate.netmdpi.com.

Conversely, the thiocarbonyl carbon acts as an electrophile. Its electrophilicity can be enhanced by S-alkylation, converting the C=S group into a more reactive thioimidate salt. This activated intermediate is then readily attacked by nucleophiles. This strategy is frequently employed in the synthesis of sulfur- and nitrogen-containing heterocycles. Thioamides are well-established precursors for building blocks like thiazoles, thiadiazoles, and benzothiazoles researchgate.netresearchgate.net. The reactivity of Morpholino(pyridin-4-yl)methanethione allows it to act as a synthon for a range of heterocyclic structures, leveraging either the nucleophilic sulfur or the electrophilic carbon.

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Thiadiazoles)

The inherent reactivity of the thioamide functional group makes it an excellent precursor for cyclization reactions, particularly for the synthesis of 1,3,4-thiadiazoles. These reactions typically involve the formation of new carbon-sulfur and carbon-nitrogen bonds to construct the five-membered ring.

Detailed Research Findings: A common route to 1,3,4-thiadiazoles involves the reaction of thioamide derivatives with hydrazonoyl halides or the cyclization of N,N'-acylhydrazines. nih.govnih.gov For instance, the thionation of N,N'-acylhydrazines using Lawesson's reagent can directly yield 1,3,4-thiadiazoles organic-chemistry.orgorganic-chemistry.org.

Another prevalent strategy involves thiosemicarbazides, which can be derived from thioamides. These intermediates undergo cyclization under various conditions to form 2-amino-substituted 1,3,4-thiadiazoles. The cyclization can be promoted by strong acids (like sulfuric acid) or through oxidative C-S bond formation mediated by reagents such as iodine organic-chemistry.orgrdd.edu.iq. The reaction of thiosemicarbazides with aldehydes, followed by oxidative cyclization, is an efficient and scalable method for producing these heterocyclic systems organic-chemistry.org. The morpholino group in this compound would be incorporated into the final heterocyclic structure, imparting specific physicochemical properties. For example, 2-morpholino-1,3,4-thiadiazines have been prepared via the cyclocondensation of phenacyl halides with the corresponding thiosemicarbazides researchgate.net.

| Precursor Type | Cyclization Reagent/Condition | Heterocyclic Product | Reference |

| N,N'-Acylhydrazine | Lawesson's Reagent | 1,3,4-Thiadiazole | organic-chemistry.orgorganic-chemistry.org |

| Thiosemicarbazide | Concentrated H₂SO₄ | 2-Amino-1,3,4-thiadiazole | rdd.edu.iq |

| Thiosemicarbazide + Aldehyde | I₂-mediated oxidation | 2-Amino-1,3,4-thiadiazole | organic-chemistry.org |

| Thioamide/Thiosemicarbazide | Hydrazonoyl Halides | Substituted 1,3,4-Thiadiazole | nih.govnih.gov |

| 4-Morpholino-thiosemicarbazide | Phenacyl Halide | 2-Morpholino-1,3,4-thiadiazine | researchgate.net |

Advanced Research Applications in Synthetic Chemistry and Materials Science

Utilization as Versatile Building Blocks for the Synthesis of Complex Organic Molecules

The inherent reactivity and functionality of Morpholino(pyridin-4-yl)methanethione make it an attractive starting material for the synthesis of a wide array of complex organic molecules, particularly bioactive heterocycles. The morpholine (B109124) and pyridine (B92270) moieties are common pharmacophores found in numerous drug candidates, and the methanethione (B1239212) group offers a reactive handle for various chemical transformations.

Research has demonstrated the use of related morpholine- and pyridine-containing scaffolds in the synthesis of potent inhibitors of key biological targets. For instance, a series of 1,3,5-triazine (B166579) analogues incorporating a morpholine group have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov These studies highlight the importance of the morpholine moiety in designing molecules with potential therapeutic applications.

Furthermore, the concept of using versatile building blocks is a cornerstone of modern medicinal chemistry and diversity-oriented synthesis. nih.gov Compounds like this compound, with their distinct and modifiable chemical domains, can be systematically elaborated to generate libraries of compounds for high-throughput screening. The pyridine ring can be functionalized through various substitution reactions, while the methanethione group can participate in cycloadditions, cross-coupling reactions, and transformations into other functional groups, thus enabling the rapid assembly of complex molecular frameworks.

The synthesis of 3,4-dihydro-2(1H)-pyridones, which are important precursors for various bioactive molecules, often involves multicomponent reactions where the pyridine or a related nitrogen heterocycle is a key component. mdpi.com This underscores the potential of pyridine-containing building blocks in constructing complex heterocyclic systems. While direct examples of using this compound in these specific syntheses are not yet prevalent in the literature, its structural motifs suggest a high potential for such applications.

Role as Precursors in the Development of Fluorophores and Advanced Materials (e.g., BODIPY Derivatives)

One of the most significant applications of morpholino-containing compounds in materials science is in the development of advanced fluorescent dyes, particularly BODIPY (boron-dipyrromethene) derivatives. mdpi.comcolab.ws BODIPY dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability. colab.ws

The functionalization of the BODIPY core with various substituents allows for the fine-tuning of its spectral and electronic properties. Research has shown that the introduction of morpholino-substituted groups onto the BODIPY scaffold can lead to significant changes in the dye's characteristics. For example, the functionalization of a BODIPY chromophore with morpholino-substituted α-methyl groups, in combination with iodo substituents, results in molecules with strong absorbance in the visible spectrum and a bathochromic (red) shift in their absorption maxima. mdpi.com

The introduction of the morpholino group can also influence the electrochemical properties of the BODIPY dye. Studies have demonstrated that morpholino substitution can lead to a positive shift in the reduction potentials, making the compound easier to reduce. mdpi.com This modulation of electronic properties is crucial for the design of materials for applications in areas such as organic electronics and sensors.

The synthesis of these functionalized BODIPY dyes often involves the reaction of a BODIPY precursor with morpholine. mdpi.com This highlights the role of morpholine-containing compounds as key reagents in the development of these advanced materials. While the direct use of this compound as a precursor has not been explicitly detailed, its constituent parts suggest its potential as a synthon for introducing both the morpholino and pyridyl functionalities into fluorescent scaffolds.

Table 1: Effect of Morpholino Substitution on BODIPY Dye Properties

| Property | Unfunctionalized BODIPY | Morpholino-Substituted BODIPY | Reference |

| Absorption Maximum | Varies | Bathochromic Shift (Red Shift) | mdpi.com |

| Absorption Intensity | Standard | Significantly Increased | mdpi.com |

| Reduction Potential | Standard | Shift to More Positive Values | mdpi.com |

Application in Multi-component Reactions to Enhance Chemical Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov MCRs are highly valued for their efficiency, atom economy, and their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for their versatility in creating peptide-like structures and other complex scaffolds. nih.govnih.govmdpi.com The application of these reactions to heterocyclic building blocks has been a fruitful area of research, leading to the discovery of novel bioactive compounds.

A study by Zhu and co-workers reported a five-component reaction for the synthesis of hexasubstituted benzenes using 2-isocyano-1-morpholino-3-phenylpropan-1-one, a compound that plays a dual role as both an isocyanide and a carboxylic acid surrogate in this Ugi-type reaction. This demonstrates that morpholine-containing isocyanides can be valuable components in MCRs.

Furthermore, the synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones has been achieved via an Ugi-Zhu/cascade reaction strategy, where 2-isocyano-1-morpholino-3-phenylpropan-1-one was one of the key reactants. frontiersin.org This highlights the successful integration of a morpholino-containing building block into a multi-component reaction to generate complex, functional molecules.

While the direct participation of this compound in Ugi or Passerini reactions has not been extensively documented, its structural components suggest its potential as a precursor to a suitable isocyanide or other reactive species for MCRs. The pyridine moiety can also participate in various MCRs for the synthesis of substituted pyridines and other fused heterocyclic systems. researchgate.net The ability to generate a wide range of products from a single set of starting materials by simply varying one component makes MCRs an ideal strategy for exploring chemical space and discovering new molecules with desired properties.

Table 2: Key Multi-component Reactions and their Potential for Chemical Diversity

| Reaction | Key Reactants | Product Type | Potential for Diversity |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | High, from variation of four components. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amides | High, from variation of three components. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Morpholino(pyridin-4-yl)methanethione to maximize yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., THF or DCM), temperature (50–80°C), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Characterization via H/C NMR can confirm structural integrity, as demonstrated in analogous morpholino-thione syntheses . For scalability, apply process control strategies like continuous flow reactors to enhance reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can spectral ambiguities be resolved?

- Methodological Answer : Use H NMR to identify proton environments (e.g., morpholino ring protons at δ 3.6–4.5 ppm) and C NMR to confirm carbonyl/thione carbon signals (δ 160–200 ppm). IR spectroscopy can distinguish C=S (1050–1250 cm) from C=O stretches. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) or X-ray crystallography. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve molecular ion discrepancies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Conduct reactivity hazard assessments using differential scanning calorimetry (DSC) to detect exothermic decomposition. Use inert atmosphere (N/Ar) for moisture-sensitive reactions. Store the compound in amber vials at –20°C to prevent thione oxidation. Refer to institutional guidelines for PPE (gloves, goggles) and waste disposal, aligning with AICIS recommendations for morpholino derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, focusing on the thione group’s nucleophilicity. Simulate transition states for proposed reactions (e.g., cycloadditions) to evaluate activation energies. Validate computational results with experimental kinetics (e.g., rate constants via UV-Vis spectroscopy). Integrate findings into mechanistic frameworks to guide synthetic routes .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design pH-dependent stability studies using buffered solutions (pH 2–12). Monitor degradation via LC-MS at timed intervals. Apply Arrhenius kinetics to extrapolate shelf-life under different conditions. For conflicting results, isolate degradation products via preparative HPLC and characterize them structurally to identify hydrolysis pathways. Use statistical tools (e.g., ANOVA) to assess data variability .

Q. How can this compound be integrated into drug discovery pipelines, given its potential bioactivity?

- Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Perform SAR studies by synthesizing analogs with modified pyridinyl or morpholino groups. Assess bioavailability via in vitro models (Caco-2 permeability, microsomal stability). Collaborate with computational chemists to dock the compound into protein active sites (e.g., using AutoDock Vina) and prioritize high-affinity candidates .

Q. What methodologies elucidate the compound’s role in catalytic cycles or supramolecular assemblies?

- Methodological Answer : Employ in situ NMR or Raman spectroscopy to track coordination dynamics with metal catalysts (e.g., Pd or Cu). Study self-assembly via dynamic light scattering (DLS) or TEM. For supramolecular applications, conduct titration experiments (e.g., isothermal titration calorimetry) to quantify host-guest binding constants. Cross-reference with crystallographic data to confirm structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.